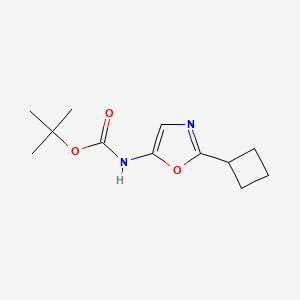
tert-butyl N-(2-cyclobutyl-1,3-oxazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-cyclobutyl-1,3-oxazol-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyclobutyl-1,3-oxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . Another approach involves the amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(2-cyclobutyl-1,3-oxazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol at ambient temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamate derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-(2-cyclobutyl-1,3-oxazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It is used in the development of pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for the synthesis of polymers and other high-performance materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-cyclobutyl-1,3-oxazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . This interaction modulates the activity of these proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
Uniqueness: tert-Butyl N-(2-cyclobutyl-1,3-oxazol-5-yl)carbamate is unique due to the presence of both a cyclobutyl ring and an oxazole ring in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
tert-butyl N-(2-cyclobutyl-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-7-13-10(16-9)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H,14,15) |
Clave InChI |
FUYOFWXSIFNUOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C(O1)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




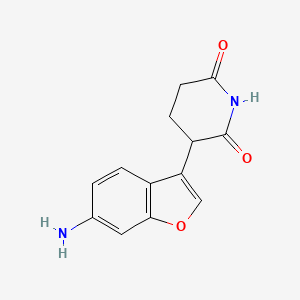
![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)
![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)

![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
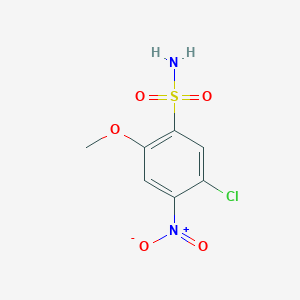
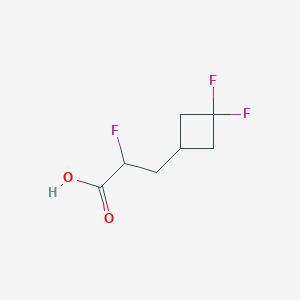
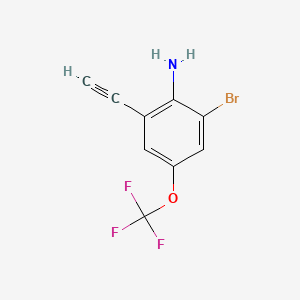
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)
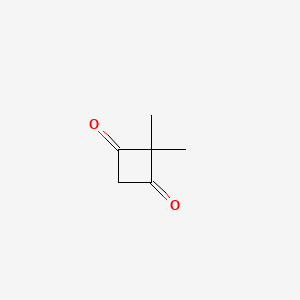

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
